molecular formula C20H19N3O6S2 B2898023 2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866809-00-9

2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2898023
CAS No.: 866809-00-9
M. Wt: 461.51
InChI Key: JICXPJTYOBIHDI-UHFFFAOYSA-N
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Description

2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications

Desulfurization Processes and Sulfonamide Derivatives

Research into sulfonamide derivatives, such as those involving benzenesulfonyl groups, has shown applications in desulfurization processes. For example, studies have identified desulfurization products in photochemical processes, highlighting the role of sulfonamide derivatives in environmental chemistry and industrial applications (Shiraishi et al., 1999). Such compounds are instrumental in removing sulfur from fossil fuels, contributing to cleaner energy production.

Antimicrobial and Anticancer Activities

Sulfanilamide derivatives, including those related to the structure , have been synthesized and characterized for their thermal properties and potential antimicrobial activities. For instance, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and examined their antibacterial and antifungal activities, although no significant activity was observed (Lahtinen et al., 2014). Moreover, novel series of sulfonamide derivatives have demonstrated potential anticancer activities, as evidenced by their evaluation against various cancer cell lines, underscoring their significance in medicinal chemistry and drug development (Zyabrev et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes such as carbonic anhydrases by sulfonamide derivatives has been extensively studied. These inhibitors have applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Research by Carta et al. (2009) on various benzenesulfonamides demonstrated their inhibitory activity against cytosolic carbonic anhydrase isozymes, indicating their therapeutic potential (Carta et al., 2009).

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-28-13-8-9-15(16(10-13)29-2)22-18(24)12-30-20-21-11-17(19(25)23-20)31(26,27)14-6-4-3-5-7-14/h3-10,17,20-21H,11-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORCUDHJFDONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2NCC(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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